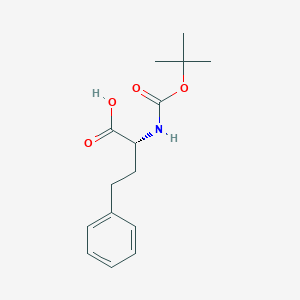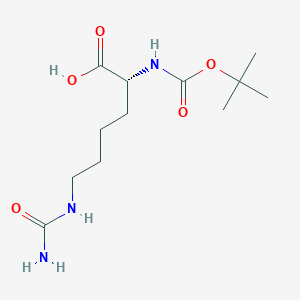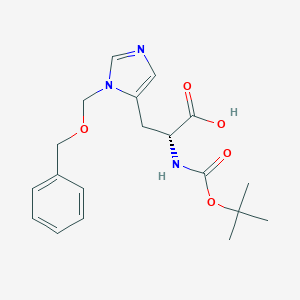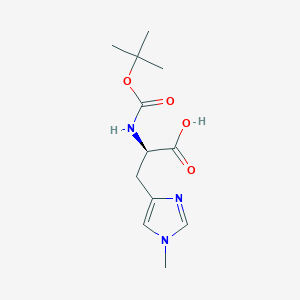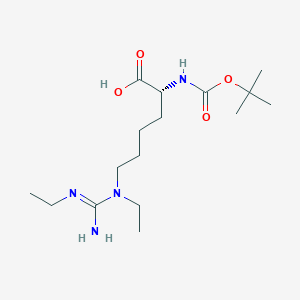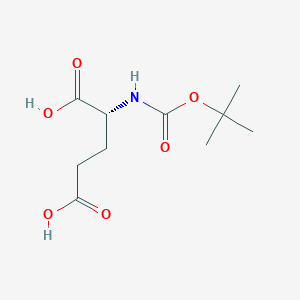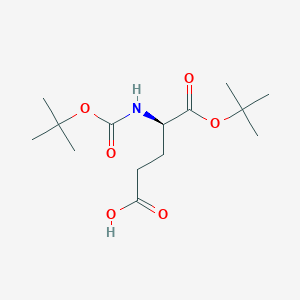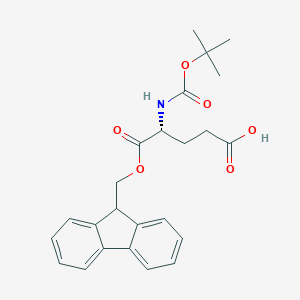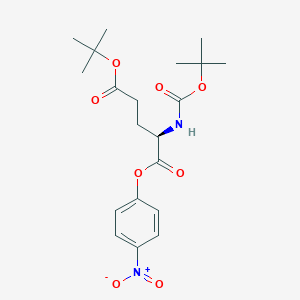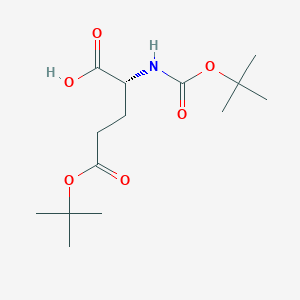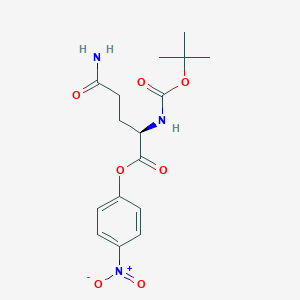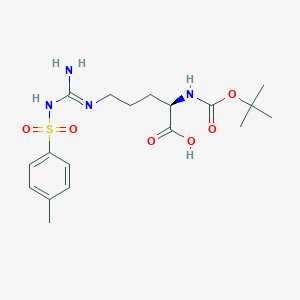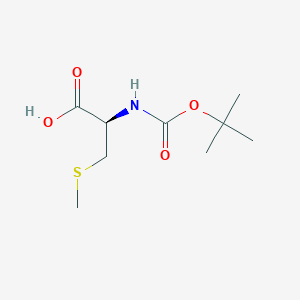
N-Boc-S-methyl-L-cysteine
Descripción general
Descripción
N-Boc-S-methyl-L-cysteine is a compound used in the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It is also known as Boc-L-Cys(Me)-OH .
Synthesis Analysis
N-Boc-S-methyl-L-cysteine is an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It can be used in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine .Molecular Structure Analysis
The molecular formula of N-Boc-S-methyl-L-cysteine is C9H17NO4S . The molecular weight is 235.30 g/mol .Chemical Reactions Analysis
N-Boc-S-methyl-L-cysteine is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It is also used as an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis .Physical And Chemical Properties Analysis
N-Boc-S-methyl-L-cysteine is a solid compound . It has a molecular weight of 235.30 g/mol .Aplicaciones Científicas De Investigación
-
Peptide and Protein Synthesis
-
Protection of Amines
- Summary of Application : N-Boc protection is a common strategy used in organic chemistry for the protection of amines . This method has been described as a simple, rapid, and efficient way to achieve N-Boc protection on structurally diverse amines .
- Methods of Application : The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method offers several advantages, including mild conditions, the use of inexpensive and easily available reagents, and the absence of any auxiliary substances .
- Results or Outcomes : The outcome of this application is the successful protection of amines, which is crucial in various chemical transformations . The specific results, including any quantitative data or statistical analyses, would depend on the particular amine being protected.
-
Synthesis of Complex Disulfide-Rich Peptides
- Summary of Application : N-Boc-S-methyl-L-cysteine can be used in the synthesis of complex disulfide-rich peptides . These peptides have a variety of applications in biological research and drug development.
- Methods of Application : The synthesis involves the protection and subsequent deprotection of cysteine residues, which allows for the formation of disulfide bonds . The specific methods would depend on the peptide being synthesized.
- Results or Outcomes : The outcome is the successful synthesis of complex disulfide-rich peptides . The specific results would depend on the peptide being synthesized.
-
Semisynthesis of Proteins
- Summary of Application : N-Boc-S-methyl-L-cysteine can be used in the semisynthesis of proteins . This involves the combination of synthetic and natural amino acids to create proteins with unique properties.
- Methods of Application : The semisynthesis involves the protection and subsequent deprotection of cysteine residues, which allows for the incorporation of synthetic amino acids . The specific methods would depend on the protein being synthesized.
- Results or Outcomes : The outcome is the successful semisynthesis of proteins . The specific results would depend on the protein being synthesized.
-
Peptide/Protein Labelling In Vitro and In Vivo
- Summary of Application : N-Boc-S-methyl-L-cysteine can be used for peptide/protein labelling in vitro and in vivo . This is a crucial technique in biological research and drug development, allowing for the tracking and visualization of peptides and proteins.
- Methods of Application : The labelling involves the protection and subsequent deprotection of cysteine residues, which allows for the incorporation of labels . The specific methods would depend on the peptide or protein being labelled and the type of label being used.
- Results or Outcomes : The outcome is the successful labelling of peptides and proteins, which can then be tracked and visualized . The specific results would depend on the peptide or protein being labelled and the research objectives.
-
Development of New Methodologies for Site-Selective Protein Modification
- Summary of Application : N-Boc-S-methyl-L-cysteine can be used in the development of new methodologies for site-selective protein modification . This is a key area of research in chemical biology, enabling the creation of proteins with unique properties.
- Methods of Application : The development of new methodologies involves the protection and subsequent deprotection of cysteine residues, which allows for the site-selective modification of proteins . The specific methods would depend on the protein being modified and the type of modification being made.
- Results or Outcomes : The outcome is the development of new methodologies for site-selective protein modification . The specific results would depend on the protein being modified and the research objectives.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQTEFRLDDJAM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427013 | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-S-methyl-L-cysteine | |
CAS RN |
16947-80-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



